ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate
Description
Ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a pyridazinone derivative characterized by a 1,6-dihydropyridazin-6-one core. Its structure includes a 3-(4-ethoxyphenyl) substituent on the pyridazinone ring and a sulfamoyl benzoate group linked via an ethyl chain at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-3-31-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-33(29,30)20-11-7-18(8-12-20)23(28)32-4-2/h5-14,24H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZOJCQXIKJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Ethoxyphenyl Group: This step involves the coupling of the pyridazinone core with an ethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfamoyl Group: This is usually done through sulfonation reactions, where the sulfamoyl group is introduced using sulfonyl chlorides.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfamoyl group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
Ethyl 4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways.
Pathways Involved: It may modulate the activity of enzymes like cyclooxygenases and lipoxygenases, thereby influencing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are studied for diverse biological activities. Below, we compare the target compound with structurally related analogs, focusing on substituent effects and inferred properties.
Structural Analogues and Substituent Analysis
2.1.1 Core Pyridazinone Derivatives
2.1.2 Substituent Impact
- Compared to CPX, which has a furan and pyridinone hybrid, the target lacks conjugated heterocycles but retains a strong sulfonamide interaction motif.
- CPX (Compound X): Demonstrated the highest binding affinity (−8.1 kcal/mol) in docking studies, attributed to its dual pyridazinone-pyridinone framework and furan-mediated π-π interactions .
Binding Affinity and Docking Insights
- CPX’s superior affinity (−8.1 kcal/mol) highlights the importance of hybrid heterocycles (furan + pyridinone) in stabilizing protein-ligand interactions .
Solubility and Physicochemical Properties
- Sulfonamide vs. Thioether: The target’s sulfamoyl group improves solubility relative to the butylsulfanyl analogue’s thioether, which is more hydrophobic . CPX’s acetamide-pyridinone hybrid may offer intermediate solubility due to polar amide bonds .
Research Methodology and Tools
Structural analyses of these compounds likely employ:
Biological Activity
Ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which are implicated in various physiological and pathological processes including cancer.
- Molecular Formula : C24H25N3O6
- Molecular Weight : 451.472 g/mol
- CAS Number : 899729-77-2
- Structure : The compound features a benzoate moiety linked to a sulfamoyl group and a pyridazinone structure, which is crucial for its biological activity.
The primary biological activity of this compound is its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can disrupt pH regulation and ion transport in cells, making them a target for cancer therapy.
Binding Affinity
Research indicates that related compounds exhibit high affinity for specific CA isozymes. For instance, methyl 2-halo-4-substituted sulfamoyl benzoates have shown binding affinities with dissociation constants (K_d) as low as 0.12 nM for CAIX, suggesting that ethyl 4-{...} may possess similar or enhanced binding properties due to structural similarities .
Biological Activity Studies
Several studies have investigated the biological activities of compounds structurally related to ethyl 4-{...}. Below is a summary of findings from relevant literature:
Case Studies
Case Study 1: Anticancer Potential
Research into similar compounds has indicated their potential in cancer therapy. In vitro studies showed that certain sulfamoyl benzoates inhibited tumor growth by disrupting the acid-base balance in cancer cells, leading to apoptosis .
Case Study 2: Antimicrobial Activity
Another study highlighted the antimicrobial properties of pyridazinone derivatives, suggesting that modifications to the ethyl sulfamoyl benzoate structure could enhance its efficacy against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
